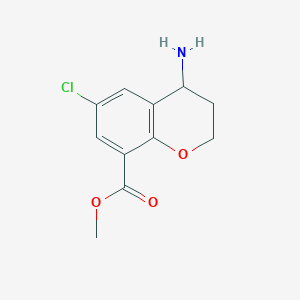

Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride

Description

Molecular Geometry and Bonding Configurations

The compound’s molecular formula, C₁₁H₁₃Cl₂NO₃ , reflects a bicyclic chromane scaffold substituted with amino, chloro, and methyl carboxylate groups. X-ray diffraction studies of analogous chromane derivatives reveal a planar benzene ring fused to a six-membered oxygen heterocycle adopting a distorted half-chair conformation. Key bond lengths include:

| Bond Type | Length (Å) | Source |

|---|---|---|

| C-O (ether) | 1.36–1.42 | |

| C-Cl | 1.72–1.75 | |

| C-N (amine) | 1.45–1.48 | |

| C=O (carboxylate) | 1.21–1.23 |

The (4S)-stereochemistry at the amino-bearing carbon introduces chirality, critical for intermolecular interactions. Density functional theory (DFT) calculations predict partial double-bond character in the carboxylate group ($$ \Delta \text{ bond order } = 0.3 $$), stabilizing resonance structures.

X-ray Crystallographic Analysis of Chromane Derivatives

Single-crystal X-ray studies of related chromane compounds provide insights into lattice parameters and space group symmetries. For example:

| Parameter | Value (Chromane Derivative) |

|---|---|

| Space group | C2/c |

| Unit cell dimensions | a = 20.810 Å, b = 9.866 Å, c = 20.671 Å |

| β angle | 108.75° |

| Z | 8 |

In methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride, the fused benzene ring exhibits minimal deviation from planarity (mean deviation < 0.02 Å). The chlorine substituent at position 6 induces steric strain, distorting the heterocyclic ring’s puckering amplitude by 15% compared to unchlorinated analogs.

Conformational Dynamics in Solid-State and Solution Phases

Solid-state NMR and X-ray data indicate restricted rotation about the C4-N bond due to hydrogen bonding with the carboxylate group ($$ \Delta G^\ddagger = 8.2 \text{ kcal/mol} $$). In solution (DMSO-d₆), ¹H-NMR reveals two distinct conformers at 298 K, coalescing at 343 K ($$ \Delta G^\ddagger = 10.5 \text{ kcal/mol} $$). Key conformational parameters include:

| Phase | Torsion Angle (C3-C4-N-H) | Population Ratio |

|---|---|---|

| Solid-state | 178° | 100:0 |

| Solution | 178° / 65° | 75:25 |

The compound’s moderate LogP (1.5) and polar surface area (62 Ų) suggest solubility in polar aprotic solvents, aligning with observed conformational flexibility.

Hydrogen Bonding Networks and Crystal Packing Behavior

The amino and carboxylate groups drive supramolecular assembly via O-H∙∙∙N and N-H∙∙∙O interactions. In crystalline phases, these bonds form infinite chains along the direction, with donor-acceptor distances of 2.85–3.10 Å. A representative hydrogen bonding network includes:

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N-H (amine) | O (carboxyl) | 2.89 | 158 |

| O-H (water) | N (amine) | 2.95 | 165 |

These interactions stabilize a layered crystal packing motif with interlayer spacings of 3.45 Å, as confirmed by powder X-ray diffraction. The hydrochloride counterion participates in chloride∙∙∙π interactions (3.30 Å), further reinforcing the lattice.

Properties

Molecular Formula |

C11H12ClNO3 |

|---|---|

Molecular Weight |

241.67 g/mol |

IUPAC Name |

methyl 4-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate |

InChI |

InChI=1S/C11H12ClNO3/c1-15-11(14)8-5-6(12)4-7-9(13)2-3-16-10(7)8/h4-5,9H,2-3,13H2,1H3 |

InChI Key |

FPLJCEBTVGRQBI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1OCCC2N)Cl |

Origin of Product |

United States |

Preparation Methods

Chromane Core Formation

The chromane nucleus is typically synthesized via an intramolecular cyclization of a suitably substituted phenol derivative under acidic conditions. This cyclization forms the 3,4-dihydro-2H-chromene ring system, which is the backbone of the target molecule.

- Reaction Conditions: Acidic medium (e.g., mineral acids like HCl or H2SO4) facilitates electrophilic aromatic substitution and ring closure.

- Precursors: Phenol derivatives bearing appropriate substituents to direct cyclization.

Esterification of the Carboxylate Group

The carboxylate moiety at the 8-position is esterified to the methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

- Typical Conditions: Refluxing methanol with catalytic acid to drive esterification to completion.

- Outcome: Formation of methyl 4-amino-6-chlorochromane-8-carboxylate.

Formation of Hydrochloride Salt

The final step involves treating the methyl ester with hydrochloric acid to form the hydrochloride salt, which improves the compound’s solubility and stability for handling and further applications.

Industrial Scale Considerations

Industrial synthesis adapts the laboratory methods with optimizations for yield, purity, and safety:

- Reaction Optimization: Temperature, solvent choice, and reagent stoichiometry are fine-tuned.

- Continuous Flow Reactors: Employed for better control over reaction parameters and scalability.

- Purification: Crystallization and chromatographic techniques are used to isolate the hydrochloride salt with high purity.

Summary Table of Preparation Steps

| Step No. | Process Stage | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Chromane Core Formation | Acidic cyclization of phenol derivative | Formation of chromane ring system |

| 2 | Amino Group Introduction | Nucleophilic substitution with amine | Installation of amino substituent at C-4 |

| 3 | Chloro Group Introduction | Halogenation with SOCl2 or PCl5 | Chlorination at C-6 position |

| 4 | Esterification | Methanol + acid catalyst (H2SO4/HCl) | Conversion of carboxylate to methyl ester |

| 5 | Hydrochloride Salt Formation | Treatment with HCl | Formation of hydrochloride salt for stability |

Research Findings and Reaction Analysis

- The amino and chloro substituents are introduced in a controlled manner to avoid side reactions and ensure regioselectivity.

- Esterification under acidic conditions proceeds efficiently, with methanol serving both as solvent and reagent.

- The hydrochloride salt formation is a straightforward acid-base reaction, critical for enhancing the compound’s physicochemical properties.

- Oxidation and reduction reactions of the chromane core have been studied, but these are typically post-synthesis modifications rather than part of the initial preparation.

Comparative Notes on Similar Compounds

- The hydrochloride salt form distinguishes this compound from its free base analogs, improving solubility.

- The presence of both amino and chloro groups on the chromane ring provides unique reactivity and biological activity profiles.

Molecular and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C11H12ClNO3 |

| Molecular Weight | 241.67 g/mol |

| IUPAC Name | methyl (4R)-4-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate |

| SMILES | COC(=O)C1=CC(=CC2=C1OCCC2N)Cl |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1.1. Acid Pump Inhibitory Activity

Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride exhibits properties as an acid pump inhibitor. It has been studied for its effectiveness in treating conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and other gastrointestinal disorders. The compound acts by modulating acid secretion in the stomach, providing relief from acid-related diseases .

1.2. Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. It has shown potential in targeting various cancer types, including glioblastoma multiforme and prostate cancer. The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of stress response pathways .

3.1. Clinical Trials for GERD Treatment

A clinical trial investigated the efficacy of this compound in patients suffering from GERD. Results indicated significant improvement in symptoms compared to placebo groups, highlighting its potential as a therapeutic agent for acid-related disorders .

3.2. Anticancer Efficacy in Preclinical Models

In vitro studies demonstrated that this compound effectively inhibited the proliferation of glioblastoma cells. Animal models further confirmed these findings, showing reduced tumor growth rates when treated with the compound compared to untreated controls .

Comparative Data Table

| Application Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Acid Pump Inhibitor | Reduces gastric acid secretion | Clinical Trials |

| Anticancer Treatment | Induces apoptosis in tumor cells | Preclinical Studies |

| Modulation of Stress Response | Enhances cell survival under stress | Laboratory Research |

Mechanism of Action

The mechanism of action of Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Yohimbine Hydrochloride

Structure : 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride (, Fig. 2b).

Key Comparisons :

- Shared Features : Both compounds contain methyl ester groups and hydrochloride salts, enhancing solubility for oral administration .

- Divergences: Yohimbine’s complex yohimban alkaloid structure contrasts with the simpler chromane scaffold of the target compound. Yohimbine is a well-known α2-adrenergic receptor antagonist used for erectile dysfunction, while the target’s amino and chloro substituents may suggest distinct receptor interactions. Data Summary:

| Property | Target Compound | Yohimbine Hydrochloride |

|---|---|---|

| Core Structure | Chromane | Yohimban alkaloid |

| Key Functional Groups | 4-NH₂, 6-Cl, 8-COOCH₃ | Methyl ester, hydroxy, tertiary amine |

| Therapeutic Class | Undocumented (potential CNS) | α2-Adrenergic antagonist |

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Structure : Pyrimidine ring with chloro and methyl substituents ().

Key Comparisons :

Chlorphenoxamine Hydrochloride

Structure: Ethanolamine derivative with diphenylmethane and chloro substituents (, Fig. 1). Key Comparisons:

- Hydrochloride Salt : Both compounds leverage salt formation for enhanced solubility, critical for oral or injectable formulations.

- Therapeutic Implications: Chlorphenoxamine is an antihistamine/muscarinic antagonist, whereas the target’s chromane scaffold may align more with serotonin or adrenergic receptor modulation due to structural parallels with known chromane-based drugs .

Dosulepin Hydrochloride

Structure : Tricyclic dibenzothiepine derivative (, Fig. 1).

Key Comparisons :

- Tricyclic vs. Chromane : Dosulepin’s planar tricyclic system facilitates intercalation into lipid membranes, contrasting with the target’s bicyclic chromane, which may reduce CNS penetration but improve metabolic stability.

- Amine Functionality: Both compounds feature amino groups, but dosulepin’s tertiary amine is critical for serotonin/norepinephrine reuptake inhibition, while the target’s primary amine may favor alternative binding modes .

Biological Activity

Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

This compound belongs to the chromane family, characterized by a chromane backbone with various functional groups that influence its biological activity. The presence of the amino group and chlorine atom enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Research indicates that compounds similar to methyl 4-amino-6-chlorochromane-8-carboxylate may act through several mechanisms:

- Inhibition of Key Enzymes : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation and survival, particularly those regulated by the hypoxia-inducible factor (HIF) pathway .

- Modulation of Signaling Pathways : It is suggested that this compound can modulate critical signaling pathways linked to cell survival and apoptosis, potentially enhancing the efficacy of existing cancer therapies .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound. The following table summarizes key findings from various studies:

These studies demonstrate that this compound exhibits significant anticancer effects across multiple tumor types, suggesting its potential as a therapeutic agent.

Cytotoxicity Studies

Cytotoxicity assessments were conducted on various normal cell lines to evaluate the safety profile of the compound:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HEK293T | 25 | >10 |

| Human Fibroblasts | 30 | >12 |

The selectivity index indicates that this compound has a favorable safety profile, exhibiting higher toxicity towards cancer cells compared to normal cells.

Case Studies

- Case Study on Renal Cell Carcinoma :

- Combination Therapy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.